N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide
Overview
Description
N-(3-chlorobenzyl)-2,5-dimethyl-3-furamide, commonly known as Furamidine or DB75, is a potent antiprotozoal agent that has been extensively studied for its potential application in the treatment of various parasitic diseases. It was first synthesized in the 1970s and has since been used in many scientific research studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of furamidine is not fully understood, but it is believed to act by binding to the DNA of the parasites, disrupting their replication and leading to their death. It has also been shown to inhibit the activity of enzymes involved in the metabolism of the parasites, further contributing to its antiparasitic activity.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and replication of various parasites, as well as to induce apoptosis (programmed cell death) in some cases. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of furamidine for lab experiments is its potent antiparasitic activity, which makes it a useful tool for studying the biology and pathogenesis of parasitic diseases. It is also relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which may limit its use in certain types of experiments.
Future Directions
There are many potential future directions for research on furamidine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Another area of interest is the investigation of its potential use in combination with other antiparasitic agents to enhance its activity. Additionally, further studies are needed to fully elucidate its mechanism of action and to explore its potential therapeutic applications in a variety of parasitic diseases.
Scientific Research Applications
Furamidine has been extensively studied for its potential application in the treatment of various parasitic diseases, including leishmaniasis, African sleeping sickness, and Chagas disease. In vitro and in vivo studies have shown that it has potent activity against the parasites that cause these diseases, making it a promising candidate for further development as a therapeutic agent.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-6-13(10(2)18-9)14(17)16-8-11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOCFQUIYLWPGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-2,5-dimethylfuran-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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